1-Bromo-3-fluoro-5-(methoxymethyl)benzene
Overview
Description
1-Bromo-3-fluoro-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethyl groups
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-5-(methoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethyl and fluoro substituents intact.
Scientific Research Applications
1-Bromo-3-fluoro-5-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: It can be used in the development of bioactive compounds, such as pharmaceuticals and agrochemicals, due to its potential interactions with biological targets.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-5-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(methoxymethyl)benzene can be compared with other similar compounds such as:
1-Bromo-3-fluoro-5-methylbenzene: This compound has a methyl group instead of a methoxymethyl group, which affects its reactivity and applications.
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: The presence of a trifluoromethyl group significantly alters the electronic properties of the benzene ring, making it more electron-withdrawing and less reactive in certain reactions.
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound in various chemical transformations.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWEZXGAMCWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.